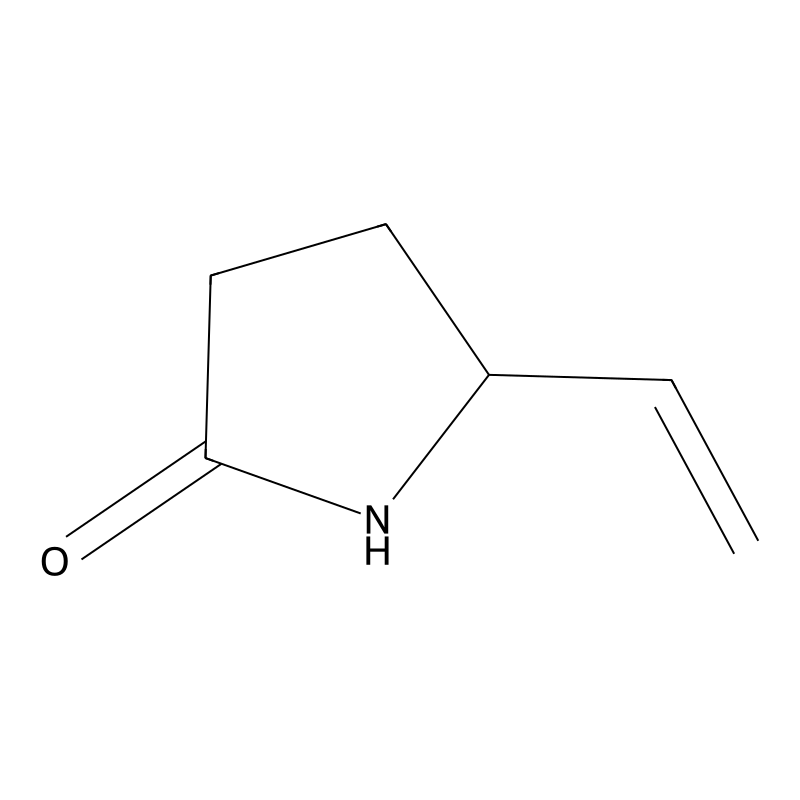5-Vinyl-2-pyrrolidinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Monomer for Polymer Synthesis
Due to its reactive vinyl group, 5-VPL can act as a monomer for the creation of various polymers. Research has investigated its use in the synthesis of copolymers with interesting properties, such as improved water solubility or thermal stability.
Intermediate for Fine Chemicals
5-VPL can serve as a building block for the synthesis of more complex molecules. Studies have explored its application in the preparation of various nitrogen-containing heterocyclic compounds, which are relevant in medicinal chemistry and materials science [].
Analytical Chemistry Applications
Some research has investigated the use of 5-VPL as a solvent or complexing agent in analytical chemistry. Its properties may allow for the separation or analysis of specific molecules [].
5-Vinyl-2-pyrrolidinone is a chemical compound with the molecular formula . It is characterized by a five-membered lactam ring structure, which includes a vinyl group attached to the nitrogen atom. This compound is recognized for its role as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and polymers. Its structural formula can be represented as follows:
textO / \ N C | | C===C | | C---C
5-Vinyl-2-pyrrolidinone is a colorless to pale yellow liquid that is soluble in water and various organic solvents. It has a flash point of approximately 95°C and can polymerize exothermically under certain conditions, necessitating stabilization during storage and handling .
- Polymerization: Under heat or in the absence of stabilizers, 5-vinyl-2-pyrrolidinone can polymerize to form polyvinylpyrrolidone, a widely used polymer in pharmaceuticals and cosmetics.
- Hydrolysis: In acidic conditions, it can hydrolyze to yield 2-pyrrolidone and acetaldehyde. The hydrolysis half-life has been estimated at around 190 days, indicating its relative stability in aqueous environments .
- Cope Elimination: This reaction can occur when 5-vinyl-2-pyrrolidinone is subjected to pyrolysis, leading to the formation of other nitrogen-containing compounds .
Research indicates that 5-vinyl-2-pyrrolidinone exhibits biological activity relevant to its derivatives. For instance, it serves as an intermediate in the synthesis of vigabatrin, a drug used for treating epilepsy, which acts as an irreversible inhibitor of gamma-aminobutyric acid transaminase. Additionally, studies have shown that its derivatives possess neuroprotective properties and may influence neurotransmitter systems.
Several methods exist for synthesizing 5-vinyl-2-pyrrolidinone:
- Pyrolysis of N-Oxides: One method involves the pyrolysis of N,N-dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine at temperatures ranging from 140°C to 185°C under reduced pressure .
- Vinylation Reactions: A more straightforward approach utilizes vinylation reactions involving 2-pyrrolidone and vinyl halides or other vinylating agents under basic conditions .
- Hydrolysis of Precursors: Hydrolysis methods also provide pathways to produce 5-vinyl-2-pyrrolidinone from its precursors through controlled reactions in acidic media .
5-Vinyl-2-pyrrolidinone finds diverse applications across various fields:
- Pharmaceuticals: As an intermediate in the synthesis of drugs like vigabatrin.
- Polymers: It is utilized in producing polyvinylpyrrolidone, which is employed in drug delivery systems, adhesives, and coatings.
- Cosmetics: Used as a film-forming agent and stabilizer in cosmetic formulations.
Studies on the interactions of 5-vinyl-2-pyrrolidinone with biological systems indicate potential effects on neurotransmitter pathways. Its derivatives have been investigated for their ability to modulate gamma-aminobutyric acid levels, which may contribute to their therapeutic effects in neurological disorders. Furthermore, research into its polymeric forms has highlighted interactions with various biological molecules, suggesting applications in drug delivery.
Several compounds share structural similarities with 5-vinyl-2-pyrrolidinone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Vinyl-2-pyrrolidone | Similar lactam structure without vinyl group | Primarily used as a monomer for polymer production |
| 2-Pyrrolidone | Lactam structure without vinyl group | Used as a solvent and intermediate in organic synthesis |
| Polyvinylpyrrolidone | Polymer derived from 5-vinyl-2-pyrrolidinone | Widely used in pharmaceuticals and cosmetics |
The uniqueness of 5-vinyl-2-pyrrolidinone lies in its dual role as both a reactive monomer and a precursor for biologically active compounds, setting it apart from its analogs.
XLogP3
GHS Hazard Statements
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (66.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Acute Toxic;Irritant








